molecular formula C31H35NO8 B303676 Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303676
M. Wt: 549.6 g/mol
InChI Key: NTFDJMXMKXUOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMC, is a chemical compound that has shown promising results in scientific research. DMC is a quinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood. However, it has been suggested that Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate exerts its effects by modulating various signaling pathways. For example, Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects. For example, Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress. In addition, Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is also soluble in various solvents, which makes it easy to work with in the lab. However, one limitation of Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of research is to further investigate its anticancer properties and its potential as a cancer treatment. Another area of research is to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and to design experiments to study its effects more effectively.
Conclusion:
In conclusion, Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a promising chemical compound that has shown potential for various therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are still many unknowns about its mechanism of action, the future looks bright for Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate research.

Synthesis Methods

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole or a tryptamine with an aldehyde or a ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or an aldehyde in the presence of an acid catalyst. Both methods have been used to synthesize Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate with high yields and purity.

Scientific Research Applications

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential to treat metabolic disorders such as obesity and diabetes.

properties

Product Name

Diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-22-16-21(18-9-12-20(36-4)13-10-18)27(31(35)40-8-2)29(33)28(22)26(25)19-11-14-23(37-5)24(15-19)38-6/h9-15,21,26-27,32H,7-8,16H2,1-6H3

InChI Key

NTFDJMXMKXUOAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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